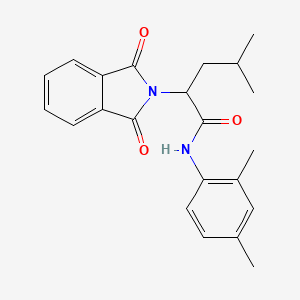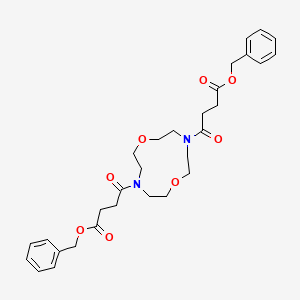![molecular formula C16H9Cl3N2O2S B11703468 (5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11703468.png)
(5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, chlorinated phenyl groups, and a hydroxybenzylidene moiety. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroaniline with 3,5-dichloro-2-hydroxybenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the final thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
(5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学研究应用
Chemistry
In synthetic chemistry, (5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation and the modulation of inflammatory responses.
属性
分子式 |
C16H9Cl3N2O2S |
|---|---|
分子量 |
399.7 g/mol |
IUPAC 名称 |
(5Z)-2-(2-chlorophenyl)imino-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9Cl3N2O2S/c17-9-5-8(14(22)11(19)7-9)6-13-15(23)21-16(24-13)20-12-4-2-1-3-10(12)18/h1-7,22H,(H,20,21,23)/b13-6- |
InChI 键 |
CGKPKBAUPWTMTI-MLPAPPSSSA-N |
手性 SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Cl)O)/S2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=C(C(=CC(=C3)Cl)Cl)O)S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B11703399.png)

![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]butanamide](/img/structure/B11703404.png)
![N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide](/img/structure/B11703415.png)
![N'-[(1E)-(2-methoxyphenyl)methylene]-1,1'-biphenyl-4-carbohydrazide](/img/structure/B11703424.png)
![Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate](/img/structure/B11703427.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11703432.png)
![(2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703433.png)
![(5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11703434.png)
![3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid](/img/structure/B11703441.png)
![4-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11703452.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703454.png)
![3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11703460.png)

